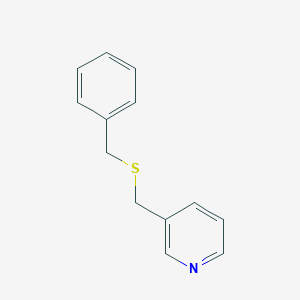

Pyridine, 3-((benzylthio)methyl)-

Description

BenchChem offers high-quality Pyridine, 3-((benzylthio)methyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-((benzylthio)methyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylsulfanylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-2-5-12(6-3-1)10-15-11-13-7-4-8-14-9-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSLSLYNKCYNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144782 | |

| Record name | Pyridine, 3-((benzylthio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102207-55-6 | |

| Record name | Pyridine, 3-((benzylthio)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-((benzylthio)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of Pyridine, 3-((benzylthio)methyl)-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic properties of "Pyridine, 3-((benzylthio)methyl)-". Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established principles of organic chemistry to predict its chemical and physical characteristics, reactivity, and spectroscopic data. This document aims to serve as a valuable resource for researchers and professionals in drug development and related scientific fields by offering a reasoned, in-depth analysis of the compound's expected behavior.

Chemical and Physical Properties

Table 1: Predicted and Comparative Physical Properties

| Property | Pyridine[1] | 3-Benzylpyridine[2] | Pyridine, 3-((benzylthio)methyl)- (Predicted) |

| Molecular Formula | C₅H₅N | C₁₂H₁₁N | C₁₃H₁₃NS |

| Molecular Weight | 79.10 g/mol | 169.23 g/mol | 215.32 g/mol |

| Appearance | Colorless liquid | - | Likely a colorless to pale yellow oil or low-melting solid |

| Melting Point | -41.6 °C | 34 °C | Predicted to be a low-melting solid |

| Boiling Point | 115.2 °C | 286-287 °C | Expected to be higher than 3-benzylpyridine due to increased molecular weight |

| Solubility | Miscible in water | - | Expected to have low solubility in water and good solubility in organic solvents |

| pKa of Conjugate Acid | 5.23[1] | 5.40 (Predicted) | Predicted to be slightly lower than 3-benzylpyridine (around 5.1-5.3) |

Synthesis and Reactivity

A specific, published experimental protocol for the synthesis of "Pyridine, 3-((benzylthio)methyl)-" is not currently available. However, a plausible and efficient synthetic route can be designed based on the well-established nucleophilic substitution reaction between a pyridine-containing electrophile and a sulfur-based nucleophile. A method analogous to the synthesis of 4-((3-Chloro)benzylthio)pyridine can be employed.[3]

Proposed Experimental Protocol: Synthesis of Pyridine, 3-((benzylthio)methyl)-

Materials:

-

3-(Chloromethyl)pyridine hydrochloride

-

Benzyl mercaptan (Thiophenol)

-

Sodium hydroxide

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-(chloromethyl)pyridine hydrochloride in ethanol.

-

To this solution, add an equimolar amount of benzyl mercaptan.

-

Slowly add an aqueous solution of sodium hydroxide to the mixture while stirring. The reaction is expected to be exothermic, so cooling may be necessary.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the purified "Pyridine, 3-((benzylthio)methyl)-" using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Reactivity

The reactivity of "Pyridine, 3-((benzylthio)methyl)-" is governed by the pyridine ring and the benzylthioether moiety.

-

Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic.[4][5] It can react with acids to form pyridinium salts and with alkyl halides in Menschutkin-type reactions.[6] The pyridine ring can undergo electrophilic substitution, primarily at the 3- and 5-positions, although it is less reactive than benzene. Nucleophilic substitution is also possible, typically at the 2- and 4-positions.[5]

-

Benzylthioether Moiety: The sulfur atom in the thioether group is susceptible to oxidation, which can yield the corresponding sulfoxide and sulfone. The benzylic C-S bond can be cleaved under certain reductive or oxidative conditions.

Basicity

The basicity of pyridine and its derivatives is a fundamental property, quantified by the pKa of its conjugate acid. The pKa of pyridine is approximately 5.2.[7] Substituents on the pyridine ring can significantly influence its basicity through inductive and resonance effects.

For "Pyridine, 3-((benzylthio)methyl)-", the substituent is at the 3-position. The benzyl group is generally considered to be weakly electron-donating through an inductive effect. The sulfur atom in the thioether linkage can exhibit both a weak electron-withdrawing inductive effect (-I) and a potential electron-donating resonance effect (+M) through its lone pairs, though the latter is less significant for a substituent at the 3-position as it does not directly conjugate with the nitrogen lone pair.

The predicted pKa for 3-benzylpyridine is 5.40. The introduction of the sulfur atom in the form of a thioether at the benzylic position is expected to have a modest electron-withdrawing inductive effect, which would slightly decrease the electron density on the pyridine nitrogen. Therefore, the basicity of "Pyridine, 3-((benzylthio)methyl)-" is predicted to be slightly lower than that of 3-benzylpyridine, likely in the range of 5.1 to 5.3.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for "Pyridine, 3-((benzylthio)methyl)-" is not available. The following are predictions based on the analysis of related compounds.

¹H NMR Spectroscopy

-

Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.6 ppm). The proton at the 2-position will likely be the most downfield, followed by the proton at the 6-position. The protons at the 4- and 5-positions will be more upfield.

-

Benzyl Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.

-

Methylene Protons: A singlet for the CH₂ group attached to the pyridine ring (position 3) and a singlet for the CH₂ group of the benzyl moiety, both expected in the range of δ 3.5-4.5 ppm.

¹³C NMR Spectroscopy

-

Pyridine Carbons: Five signals are expected for the pyridine ring carbons, with the carbons adjacent to the nitrogen (C2 and C6) being the most downfield.

-

Benzyl Carbons: Four signals for the phenyl group carbons, including the ipso-carbon.

-

Methylene Carbons: Two signals for the two distinct methylene carbons.

IR Spectroscopy

-

C-H stretching (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretching (aliphatic): Peaks around 2850-2960 cm⁻¹.

-

C=C and C=N stretching (pyridine ring): Bands in the region of 1400-1600 cm⁻¹.

-

C-S stretching: A weak band in the region of 600-800 cm⁻¹.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 215. Key fragmentation patterns would likely involve the cleavage of the benzylic C-S bond, leading to fragments corresponding to the benzyl cation (m/z = 91) and the pyridinylmethylthio radical or cation.

Applications in Drug Development

Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry and drug discovery.[8] The pyridine ring is a key component in numerous approved drugs due to its ability to form hydrogen bonds and its favorable pharmacokinetic properties.[4] Thioether-containing compounds also exhibit a wide range of biological activities.

Compounds containing benzylthio groups attached to heterocyclic rings, such as pyrimidines, have demonstrated significant antibacterial activity.[9] The benzylthio moiety can contribute to the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes. The specific biological activities of "Pyridine, 3-((benzylthio)methyl)-" have not been reported, but based on the activities of related structures, it could be a candidate for screening in various therapeutic areas, including:

-

Antibacterial Agents: Analogues have shown activity against multidrug-resistant bacteria.[9]

-

Antifungal Agents: The pyridine scaffold is present in some antifungal drugs.

-

Enzyme Inhibitors: The pyridine nitrogen can interact with active sites of enzymes, and the overall structure could be designed to target specific enzymes.

Visualizations

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. prepchem.com [prepchem.com]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unit 4 Pyridine | PDF [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

An In-depth Technical Guide to the Synthesis of 3-((benzylthio)methyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-((benzylthio)methyl)pyridine, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-stage process, commencing with the preparation of the key precursor, 3-(chloromethyl)pyridine hydrochloride, followed by its reaction with benzyl mercaptan. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate its application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of 3-((benzylthio)methyl)pyridine is achieved through a robust two-stage approach. The first stage involves the preparation of the reactive intermediate, 3-(chloromethyl)pyridine hydrochloride, from the readily available starting material, 3-methylpyridine (3-picoline). The second stage is a nucleophilic substitution reaction where the prepared 3-(chloromethyl)pyridine hydrochloride is treated with benzyl mercaptan in the presence of a base to yield the final product.

Stage 1: Synthesis of 3-(chloromethyl)pyridine hydrochloride

This stage involves a four-step synthesis starting from 3-methylpyridine.

Experimental Protocols

Step 1: Oxidation of 3-Methylpyridine to 3-Picolinic Acid

-

To a solution of 3-methylpyridine (1.0 eq) in water, potassium permanganate (2.1-2.3 eq) is added portion-wise.

-

The reaction mixture is heated to 85-90°C for 30 minutes.

-

After the reaction is complete, the mixture is cooled, and the pH is adjusted to acidic with hydrochloric acid.

-

The resulting precipitate of 3-picolinic acid is collected by filtration.

Step 2: Esterification to Methyl Pyridine-3-carboxylate

-

3-Picolinic acid (1.0 eq) is dissolved in methanol (1.3 eq).

-

A catalytic amount of concentrated sulfuric acid is added.

-

The mixture is refluxed until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is neutralized to afford methyl pyridine-3-carboxylate.

Step 3: Reduction to 3-Pyridinemethanol

-

Methyl pyridine-3-carboxylate (1.0 eq) is dissolved in a suitable solvent (e.g., THF/toluene mixture).

-

Sodium borohydride (4.0-5.0 eq) is added portion-wise at 0-5°C, followed by the addition of a Lewis acid catalyst such as aluminum chloride.

-

The reaction is stirred for 3-4 hours.

-

Upon completion, the reaction is quenched, and the product, 3-pyridinemethanol, is extracted.

Step 4: Chlorination to 3-(chloromethyl)pyridine hydrochloride[1]

-

3-Pyridinemethanol (1.0 eq) is dissolved in an inert solvent such as toluene.

-

The solution is added dropwise to a solution of thionyl chloride (1.1-1.3 eq) in the same solvent, maintaining the temperature below 35°C.

-

The reaction mixture is stirred until the formation of a precipitate is complete.

-

The solid product, 3-(chloromethyl)pyridine hydrochloride, is collected by filtration, washed with the solvent, and dried under vacuum.

Quantitative Data for Stage 1

| Step | Reactant | Reagent 1 | Reagent 2 | Molar Ratio (Reactant:Reagent 1:Reagent 2) | Typical Yield |

| 1. Oxidation | 3-Methylpyridine | Potassium permanganate | - | 1 : 2.1-2.3 | High |

| 2. Esterification | 3-Picolinic acid | Methanol | Sulfuric acid (cat.) | 1 : 1.3 | High |

| 3. Reduction | Methyl pyridine-3-carboxylate | Sodium borohydride | Aluminum chloride (cat.) | 1 : 4-5 | Good |

| 4. Chlorination | 3-Pyridinemethanol | Thionyl chloride | - | 1 : 1.1-1.3 | ~78% |

Stage 2: Synthesis of 3-((benzylthio)methyl)pyridine

This stage involves the nucleophilic substitution of the chloride in 3-(chloromethyl)pyridine hydrochloride with the thiolate anion generated from benzyl mercaptan.

Experimental Workflow

Detailed Experimental Protocol

-

Preparation of Sodium Benzylthiolate: In a round-bottom flask, dissolve benzyl mercaptan (1.0 eq) in ethanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate.

-

Nucleophilic Substitution: To the freshly prepared solution of sodium benzylthiolate, add 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in one portion.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium chloride) has formed, remove it by filtration. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-((benzylthio)methyl)pyridine.

Quantitative Data for Stage 2

| Reactant | Reagent 1 | Reagent 2 | Molar Ratio (Reactant:Reagent 1:Reagent 2) | Solvent | Temperature | Typical Yield |

| 3-(chloromethyl)pyridine hydrochloride | Benzyl mercaptan | Sodium hydroxide | 1 : 1 : 1 | Ethanol | Reflux | Good to High |

Characterization Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5 (m, 2H, pyridine-H), 7.6 (m, 1H, pyridine-H), 7.3-7.2 (m, 6H, Ar-H and pyridine-H), 3.8 (s, 2H, -S-CH₂-Ar), 3.7 (s, 2H, Py-CH₂-S-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~150, ~149 (pyridine-C), ~138 (Ar-C), ~136 (pyridine-C), ~129, ~128, ~127 (Ar-C), ~123 (pyridine-C), ~36 (-S-CH₂-Ar), ~34 (Py-CH₂-S-) |

| Mass Spec. (ESI+) | [M+H]⁺ = 216.0953 (Calculated for C₁₃H₁₄NS⁺) |

Conclusion

The synthesis of 3-((benzylthio)methyl)pyridine can be reliably achieved through the well-established chemical transformations outlined in this guide. The two-stage process, involving the initial preparation of 3-(chloromethyl)pyridine hydrochloride followed by a nucleophilic substitution with benzyl mercaptan, provides a clear and reproducible route to the target compound. The detailed protocols and expected data presented herein are intended to serve as a valuable resource for researchers in their synthetic endeavors.

References

"Pyridine, 3-((benzylthio)methyl)-" CAS number

An In-depth Technical Guide on Pyridine, 3-((benzylthio)methyl)-

Abstract

This technical guide provides a comprehensive overview of "Pyridine, 3-((benzylthio)methyl)-," a pyridine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document synthesizes information from structurally related compounds to project its chemical properties, outline a plausible synthetic route, and discuss its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for the synthesis and evaluation of this compound and its analogues.

Chemical Identity and Properties

A specific CAS (Chemical Abstracts Service) number for "Pyridine, 3-((benzylthio)methyl)-" is not readily found in publicly accessible chemical databases. This may indicate that the compound is novel or has not been extensively cataloged. The structure consists of a pyridine ring substituted at the 3-position with a methyl group, which is in turn linked to a benzyl group through a thioether linkage.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₃NS |

| Molecular Weight | 215.32 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or solid |

| Boiling Point | Estimated to be > 300 °C at atmospheric pressure |

| Melting Point | Highly dependent on crystalline form |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol |

| LogP (octanol/water) | Estimated to be in the range of 3.0-4.0 |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR (CDCl₃) | δ ~ 8.5 (s, 1H, pyridine H2), ~ 7.6 (d, 1H, pyridine H6), ~ 7.2-7.4 (m, 6H, pyridine H4 and phenyl H), ~ 3.7 (s, 2H, SCH₂-benzyl), ~ 3.6 (s, 2H, pyridine-CH₂S) ppm. |

| ¹³C NMR (CDCl₃) | δ ~ 150 (pyridine C2), ~ 148 (pyridine C6), ~ 137 (phenyl C1), ~ 136 (pyridine C4), ~ 129 (phenyl CH), ~ 128 (phenyl CH), ~ 127 (phenyl CH), ~ 123 (pyridine C5), ~ 36 (SCH₂-benzyl), ~ 34 (pyridine-CH₂S) ppm. |

| IR (KBr) | ν ~ 3050 (aromatic C-H), 2920 (aliphatic C-H), 1580, 1490, 1450 (aromatic C=C and C=N), 700-800 (C-H out-of-plane bending) cm⁻¹. |

| Mass Spec (EI) | m/z (%) = 215 (M⁺), 124 (M⁺ - C₇H₇), 91 (C₇H₇⁺, benzyl fragment). |

Synthesis and Experimental Protocols

The synthesis of "Pyridine, 3-((benzylthio)methyl)-" can be achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of 3-(chloromethyl)pyridine with benzyl mercaptan.

Proposed Synthetic Workflow

Caption: Proposed synthesis of Pyridine, 3-((benzylthio)methyl)-.

Detailed Experimental Protocol

-

Preparation of Sodium Benzyl Thiolate: To a stirred solution of benzyl mercaptan (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes at this temperature, allowing for the formation of the sodium salt.

-

Nucleophilic Substitution: A solution of 3-(chloromethyl)pyridine hydrochloride (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure "Pyridine, 3-((benzylthio)methyl)-".

Potential Biological Activities and Applications

While no specific biological data exists for "Pyridine, 3-((benzylthio)methyl)-", the pyridine thioether scaffold is present in a variety of biologically active molecules.[1] Research on analogous compounds suggests potential applications in several therapeutic areas.

Psychotropic and Neurotropic Effects

Thioalkyl derivatives of pyridine have been reported to exhibit a range of psychotropic properties, including anticonvulsant, anxiolytic, and antidepressant effects.[2] These compounds are thought to exert their effects through modulation of neurotransmitter systems in the central nervous system.

Table 3: Reported Anxiolytic Activity of a Structurally Related Pyridine Derivative [2]

| Compound | Anxiolytic Activity (Relative to Diazepam) |

| Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | ~ 2 times greater |

Antimicrobial Activity

Pyridine derivatives are well-established as having a broad spectrum of antimicrobial activities.[3][4] The inclusion of a thioether linkage can enhance this activity. For instance, some pyridine-based compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]

Table 4: Antimicrobial Activity of a Structurally Related Pyridine Derivative [5]

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| E. coli | >0.0048 - 0.0195 |

| B. mycoides | <0.0048 |

| C. albicans | <0.0048 - 0.039 |

Potential Signaling Pathway Involvement

Given the potential psychotropic effects, "Pyridine, 3-((benzylthio)methyl)-" could potentially interact with neuronal signaling pathways. A hypothetical pathway of interest for initial investigation would be the modulation of GABAergic or serotonergic systems, which are common targets for anxiolytic and antidepressant drugs.

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of Pyridine, 3-((benzylthio)methyl)-

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the solubility of "Pyridine, 3-((benzylthio)methyl)-". Due to the absence of direct experimental data for this specific compound in publicly available literature, this document focuses on the calculated solubility of structurally analogous compounds to provide a robust estimation. Furthermore, a detailed experimental protocol for determining aqueous solubility via the widely accepted shake-flask method is provided to enable researchers to ascertain precise values. This guide is intended to be a critical resource for scientists and professionals engaged in drug development and research, where solubility is a pivotal parameter influencing bioavailability and efficacy.

Estimated Solubility of Pyridine, 3-((benzylthio)methyl)-

To provide a quantitative estimate, we present calculated solubility data for two key structural analogs.

Data for Structural Analogs

The following table summarizes the calculated water solubility (as log10 of molar solubility) and the octanol-water partition coefficient (logPoct/wat), a measure of lipophilicity, for two compounds structurally related to "Pyridine, 3-((benzylthio)methyl)-".

| Compound Name | Structure | CAS Number | Calculated log10WS (mol/L) | Calculated logPoct/wat | Data Source |

| Pyridine, 3-(phenylmethyl)- | C₁₂H₁₁N | 620-95-1 | -3.34 | 2.672 | Cheméo[1] |

| Pyridine, 3-(methylthio)- | C₆H₇NS | 18794-33-7 | -1.98 | 1.804 | Cheméo[2] |

Analysis:

-

Pyridine, 3-(phenylmethyl)- (3-Benzylpyridine): This analog is highly similar, differing only by the substitution of a methylene bridge for the thioether linkage. Its very low calculated water solubility (log10WS of -3.34) and higher logP value suggest significant lipophilicity and poor aqueous solubility.

-

Pyridine, 3-(methylthio)-: This analog shares the thioether linkage but has a much smaller methyl group instead of a benzyl group. Its calculated water solubility is higher (log10WS of -1.98), and it is less lipophilic, as indicated by the lower logP value.

Based on these analogs, it is reasonable to predict that "Pyridine, 3-((benzylthio)methyl)-" will have a low aqueous solubility, likely closer to that of "Pyridine, 3-(phenylmethyl)-" due to the presence of the bulky, lipophilic benzyl group.

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

To obtain definitive solubility data, the following detailed protocol for the shake-flask method is recommended. This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the equilibrium solubility of a test compound in a specified solvent (e.g., water, buffer at a specific pH) at a controlled temperature.

Materials:

-

Test compound ("Pyridine, 3-((benzylthio)methyl)-")

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the test compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.[3]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

To ensure complete removal of solid material, centrifuge the vials at a high speed (e.g., 14,000 rpm) for a specified time (e.g., 15 minutes).[2]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of the test compound of known concentrations.

-

Determine the concentration of the test compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the test compound in the original solvent, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]

-

Visualization of Factors Influencing Solubility

The solubility of a compound is not an intrinsic constant but is influenced by a variety of physicochemical and environmental factors. The following diagram illustrates the key relationships governing the solubility of a solid compound in a solvent.

References

potential biological activity of pyridine thioethers

An In-depth Technical Guide to the Biological Activity of Pyridine Thioethers

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine, a fundamental heterocyclic aromatic compound, is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] The incorporation of a thioether linkage to the pyridine ring gives rise to pyridine thioethers, a class of compounds demonstrating a wide spectrum of biological activities. This structural modification can modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, enhancing metabolic stability and bioavailability.[1] This technical guide provides a comprehensive overview of the significant biological activities of pyridine thioethers, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective potential. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to serve as a resource for researchers in drug discovery and development.

Anticancer Activity

Pyridine thioethers and related structures like thienopyridines have emerged as promising candidates for anticancer drug development.[3] Studies have demonstrated their efficacy against a variety of human cancer cell lines, including those of the colon, liver, breast, and lung.[3][4][5] The mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.[4][5]

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative activity of various pyridine thioether derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | 0.57 µM | [4] |

| Thiophenyl Thiazolyl-Pyridines | A549 (Lung Cancer) | 0.66 µM to 16.03 µM | [5] |

| Nicotinamide Derivatives | HCT-116 (Colon) | Varies | [3] |

| Nicotinamide Derivatives | HepG-2 (Liver) | Varies | [3] |

| Pyridyl Ethers | α4β2 nAChR | 22 nM to >10,000 nM | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of compounds.

Materials:

-

Human cancer cell lines (e.g., A549, HCT-116, HepG-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Test compounds (pyridine thioether derivatives)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Assay Workflow

The following diagram illustrates the general workflow for screening compounds for anticancer activity using the MTT assay.

Antimicrobial Activity

The rise of microbial resistance necessitates the development of new antimicrobial agents.[7] Pyridine thioethers and their fused-ring counterparts, thienopyridines, have demonstrated significant antibacterial and antifungal activities.[7][8][9] Their efficacy has been proven against various strains, including E. coli, B. mycoides, C. albicans, and S. aureus.[7][10]

Quantitative Data: In Vitro Antimicrobial Activity

Antimicrobial potency is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | Activity (MIC) / Inhibition Zone | Reference |

| Thienopyridine Derivative (12a) | E. coli | 0.0195 mg/mL | [7] |

| Thienopyridine Derivative (12a) | B. mycoides | < 0.0048 mg/mL | [7] |

| Thienopyridine Derivative (12a) | C. albicans | < 0.0048 mg/mL | [7] |

| Thienopyridine Derivative (15) | B. mycoides | 33 mm (zone) | [7] |

| Thienopyridine Derivative (15) | C. albicans | 29 mm (zone) | [7] |

| Pyridine Derivatives | S. aureus, E. faecalis, E. coli | 31.25 to 62.5 µg/mL | [10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Test compounds (pyridine thioethers)

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

-

Serial Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the row. Discard the final 50 µL from the last well.

-

Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL (for bacteria) or 0.5-2.5 x 10^3 CFU/mL (for fungi). Add 50 µL of this standardized inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

Visualization: Logic of Antimicrobial Action

This diagram outlines the logical relationship between a pyridine thioether compound and its effect on microbial cells, leading to either inhibition or cell death.

Antiviral Activity

Pyridine-containing heterocycles are a cornerstone in the development of antiviral therapeutics.[11][12] They have shown efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV).[11][12] The mechanisms of action are diverse, ranging from the inhibition of critical viral enzymes like reverse transcriptase and polymerase to blocking viral entry or maturation.[11][12]

Known Mechanisms of Action

-

Reverse Transcriptase (RT) Inhibition: Blocking the conversion of viral RNA into DNA.[11]

-

Polymerase Inhibition: Preventing the replication of the viral genome.[11]

-

Maturation Inhibition: Interfering with the final assembly of new, infectious virions.[11]

-

CCR5 Antagonism: Blocking a co-receptor necessary for HIV entry into host cells.[11]

-

Adaptor-Associated Kinase 1 (AAK1) Inhibition: A host-targeting mechanism that disrupts viral endocytosis.[11]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard virological method to quantify the effect of an antiviral compound on the ability of a virus to infect and lyse host cells.

Materials:

-

Host cell line permissive to the virus (e.g., Vero cells)

-

Virus stock of known titer

-

Culture medium (e.g., MEM)

-

Semi-solid overlay medium (e.g., medium with agarose or methylcellulose)

-

Test compounds (pyridine thioethers)

-

6-well or 12-well plates

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed host cells into multi-well plates and incubate until they form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in a small volume of medium. Incubate for 1 hour to allow the virus to adsorb to the cells.

-

Compound Treatment: During or after adsorption, add the culture medium containing serial dilutions of the test compound.

-

Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a crystal violet solution. The stain colors the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 (50% effective concentration) value.

Visualization: Viral Life Cycle Inhibition

This diagram illustrates key stages of a generic viral life cycle and highlights potential points of inhibition by pyridine thioether derivatives.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]

- 6. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

An In-depth Technical Guide to Pyridine-Containing Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of enzyme inhibitors featuring the pyridine scaffold, a privileged structure in medicinal chemistry. The pyridine ring's unique electronic properties and ability to form multiple hydrogen bonds make it a cornerstone in the design of potent and selective enzyme inhibitors.[1] This document covers key classes of these inhibitors, their mechanisms of action, quantitative efficacy data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Introduction to the Pyridine Scaffold

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom.[2] This nitrogen atom imparts a dipole moment and basicity to the ring, allowing it to act as a hydrogen bond acceptor, a critical interaction in many enzyme active sites.[1] Its structural similarity to benzene allows for diverse substitutions, enabling medicinal chemists to fine-tune the steric and electronic properties of inhibitor candidates to optimize potency, selectivity, and pharmacokinetic profiles.[1] Consequently, the pyridine motif is found in a multitude of FDA-approved drugs targeting various enzyme classes.[1][3]

Major Classes of Pyridine-Containing Enzyme Inhibitors

Pyridine-based compounds have been successfully developed as inhibitors for several critical enzyme families, most notably kinases, poly (ADP-ribose) polymerases (PARPs), and phosphodiesterases (PDEs).

Kinase Inhibitors

Kinases are central to cellular signaling, and their dysregulation is a hallmark of cancer.[1] Pyridine-containing molecules can act as ATP-competitive inhibitors by occupying the adenine-binding pocket of the kinase active site.

Imatinib , a cornerstone in targeted cancer therapy, features a 2-phenylaminopyrimidine core, where a pyridine ring is crucial for its interaction with the ABL kinase. It targets the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[2][4]

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes, particularly PARP1 and PARP2, are essential for the repair of DNA single-strand breaks (SSBs).[2][5] Inhibiting PARP in cancer cells with pre-existing defects in double-strand break repair (e.g., BRCA1/2 mutations) leads to a synthetic lethal phenotype, causing targeted cell death.[6][7][8]

Olaparib is a potent PARP inhibitor containing a phthalazinone-pyridine carboxamide scaffold. It is approved for treating certain types of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[9][10][11][12][13]

Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are key second messengers in various signaling pathways. PDE inhibitors increase the concentration of these messengers, leading to effects like vasodilation.[3][14]

Sildenafil is a well-known PDE5 inhibitor used to treat erectile dysfunction and pulmonary hypertension. Its structure is based on a pyrazolo[4,3-d]pyrimidin-7-one core, which mimics the guanine base of cGMP.[5][6]

Quantitative Inhibitor Potency

The efficacy of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency. The following tables summarize publicly available data for representative pyridine-containing inhibitors.

| Table 1: Pyridine-Containing Kinase Inhibitors - Potency (IC₅₀/Kᵢ) | ||

| Inhibitor | Target Kinase | Potency (nM) |

| Imatinib | v-Abl | 38 (IC₅₀)[2] |

| c-Kit | 100 (IC₅₀)[4] | |

| PDGFRα | 71 (IC₅₀)[15] | |

| PDGFRβ | 607 (IC₅₀)[15] | |

| Pyrazolopyridine (Cpd 6) | HPK1 | <1.0 (Kᵢ)[16] |

| Aminopyridine (Cpd 26) | VRK1 | 150 (IC₅₀)[1] |

| Table 2: Pyridine-Containing PARP Inhibitors - Potency (IC₅₀/Kᵢ) | ||

| Inhibitor | Target Enzyme | Potency (nM) |

| Olaparib | PARP1 | 5 (IC₅₀)[9][10] |

| PARP2 | 1 (IC₅₀)[9][10] | |

| Niraparib | PARP1 | 3.8 (IC₅₀)[10] |

| PARP2 | 2.1 (IC₅₀)[10] | |

| Veliparib | PARP1 | 5.2 (Kᵢ)[10] |

| PARP2 | 2.9 (Kᵢ)[10] |

| Table 3: Pyridine-Containing Phosphodiesterase (PDE) Inhibitors - Potency (IC₅₀) | ||

| Inhibitor | Target Enzyme | Potency (nM) |

| Sildenafil | PDE5 | 3.9 - 5.22[5][6] |

| Vardenafil | PDE5 | 0.7 |

| Ibudilast | Non-selective PDE | Micromolar range[11] |

| Cilostazol | PDE3 | 200[14] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which these enzymes operate is crucial for appreciating the mechanism of inhibition and the resulting physiological effects.

BCR-ABL Kinase Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML. It activates multiple downstream pathways, including the RAS/MAPK pathway for proliferation and the PI3K/AKT pathway for cell survival. Imatinib blocks the ATP-binding site, preventing the phosphorylation of downstream substrates and inhibiting these oncogenic signals.[1][10][15][16][17]

PARP Inhibition and Synthetic Lethality

PARP1 is a key sensor of DNA single-strand breaks (SSBs). It binds to the damaged site and synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair factors.[2][4] In healthy cells, if PARP is inhibited, alternative pathways like Homologous Recombination (HR), which relies on BRCA1/2, can repair the resulting double-strand breaks that form during replication. However, in BRCA-deficient cancer cells, both repair pathways are compromised. The accumulation of unrepaired DNA breaks leads to genomic instability and cell death—a concept known as synthetic lethality.[6][7][8][18][19]

Key Experimental Protocols

The evaluation of enzyme inhibitors requires robust and reproducible assays. Below are detailed methodologies for common assays used in the characterization of pyridine-containing inhibitors.

General Workflow for Inhibitor Screening

A typical workflow for identifying and characterizing a novel enzyme inhibitor involves multiple stages, from initial high-throughput screening to detailed mechanistic studies.

Protocol: In Vitro Kinase Activity Assay (e.g., for BCR-ABL)

This protocol describes a method to measure the activity of a kinase and its inhibition using an immobilized substrate.[20]

-

Reagent Preparation :

-

Kinase Buffer : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.

-

ATP Solution : Prepare a 10 mM stock of ATP in sterile water. Dilute in Kinase Buffer to the desired final concentration (e.g., 10 µM).

-

Substrate : Use a recombinant substrate protein, such as a GST-CrkL fusion protein for BCR-ABL, immobilized on glutathione-agarose beads.[20]

-

Enzyme : Use purified recombinant kinase or whole-cell extracts from cells overexpressing the kinase (e.g., K562 cell lysate for BCR-ABL).[20]

-

Inhibitor : Prepare a 10 mM stock of the pyridine-containing inhibitor (e.g., Imatinib) in DMSO. Create a serial dilution in Kinase Buffer.

-

-

Assay Procedure :

-

To wells of a 96-well plate, add 20 µL of substrate-bound beads.

-

Add 10 µL of the inhibitor dilution (or vehicle control, e.g., 1% DMSO).

-

Add 10 µL of the enzyme solution (cell extract or purified enzyme). Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate for 60 minutes at 30°C with gentle shaking.

-

Stop the reaction by adding 25 µL of 4X SDS-PAGE loading buffer.

-

-

Detection and Analysis :

-

Boil the samples at 95°C for 5 minutes to elute the proteins from the beads.

-

Separate the proteins by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Perform a Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-CrkL).

-

Detect the signal using a chemiluminescence-based method.

-

Quantify band intensity using densitometry software.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[9][21]

-

Reagent Preparation :

-

Cell Culture Medium : Appropriate for the cell line being tested (e.g., RPMI-1640 with 10% FBS).

-

MTT Solution : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Filter sterilize and store protected from light at 4°C.[21]

-

Solubilization Solution : 10% SDS in 0.01 M HCl, or pure DMSO.

-

Test Compound : Prepare serial dilutions of the pyridine-containing inhibitor in cell culture medium.

-

-

Assay Procedure :

-

Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only for blank controls.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

-

Remove the medium and add 100 µL of medium containing the various concentrations of the test inhibitor. Include vehicle-only wells as negative controls.

-

Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of the Solubilization Solution to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for at least 2 hours (or overnight) with gentle shaking to ensure complete solubilization.

-

-

Data Analysis :

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[21]

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Conclusion

The pyridine scaffold is a remarkably versatile and effective component in the design of modern enzyme inhibitors. Its presence in highly successful drugs targeting kinases, PARPs, and PDEs underscores its importance in medicinal chemistry. The continued exploration of pyridine derivatives, guided by quantitative biochemical and cell-based assays, promises to deliver a new generation of potent and selective therapeutics for a wide range of diseases. This guide provides the foundational knowledge and methodologies for researchers to effectively engage in the discovery and characterization of these critical compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural Basis of Detection and Signaling of DNA Single-Strand Breaks by Human PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. the-gist.org [the-gist.org]

- 8. tandfonline.com [tandfonline.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. promega.com [promega.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tandfonline.com [tandfonline.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. aacrjournals.org [aacrjournals.org]

- 18. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 19. researchgate.net [researchgate.net]

- 20. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide on the Safety and Handling of Pyridine, 3-((benzylthio)methyl)-

This technical guide provides a comprehensive overview of the potential hazards, safe handling procedures, and emergency protocols for "Pyridine, 3-((benzylthio)methyl)-". The information is compiled for researchers, scientists, and professionals in the field of drug development.

Hazard Identification and Classification

Based on the structure, "Pyridine, 3-((benzylthio)methyl)-" is a derivative of pyridine. Therefore, it is prudent to assume it shares many of the hazardous properties of pyridine. Pyridine is classified as a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It can cause severe skin burns and eye damage.[2] Additionally, it is suspected of causing cancer and of damaging fertility or the unborn child.[2][3]

The presence of the benzylthio group may introduce additional hazards. Thioethers can be oxidized and may have distinct toxicological profiles. The benzyl group itself is a common substituent in many biologically active molecules.

Potential GHS Hazard Statements (Extrapolated from Pyridine):

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][3][4][5]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

Physical and Chemical Properties

Quantitative data for "Pyridine, 3-((benzylthio)methyl)-" is not available. The table below summarizes the properties of the parent compound, Pyridine, to provide a general reference.

| Property | Value (for Pyridine) |

| Molecular Formula | C5H5N |

| Molecular Weight | 79.10 g/mol [6] |

| Boiling Point | 115 °C |

| Melting Point | -42 °C |

| Density | 0.978 g/cm3 at 25 °C |

| Flash Point | 20 °C |

| Autoignition Temperature | 482 °C |

Toxicological Information

Detailed toxicological studies on "Pyridine, 3-((benzylthio)methyl)-" have not been identified. The toxicological profile of pyridine is summarized below and should be considered as a potential indicator of the hazards of its derivatives.

| Exposure Route | Effect (for Pyridine) |

| Inhalation | Harmful if inhaled. May cause respiratory irritation, coughing, dizziness, headache, and nausea.[1][2] |

| Skin Contact | Harmful in contact with skin.[1][2][7] Causes skin irritation. May be absorbed through the skin.[8] |

| Eye Contact | Causes serious eye damage/irritation.[2][7] |

| Ingestion | Harmful if swallowed.[1][2][9] May cause abdominal pain and burning sensation.[8] |

LD50/LC50 Data for Pyridine:

-

Dermal LD50 (Rabbit): 1000-2000 mg/kg

-

Oral LD50 (Rat): 891 mg/kg

-

Inhalation LC50 (Rat): 4000 ppm/4h

Experimental Protocols

4.1. General Handling and Storage

This protocol outlines the essential steps for safely handling and storing "Pyridine, 3-((benzylthio)methyl)-".

Materials:

-

"Pyridine, 3-((benzylthio)methyl)-"

-

Appropriate personal protective equipment (PPE): nitrile gloves, chemical safety goggles, flame-retardant lab coat.

-

Chemical fume hood.

-

Properly labeled storage containers (e.g., amber glass bottles).

-

Spill kit.

Procedure:

-

Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[10]

-

Personal Protective Equipment: Wear appropriate PPE at all times. This includes, but is not limited to, nitrile gloves, safety goggles, and a lab coat.[10]

-

Dispensing: When transferring or dispensing the chemical, use caution to avoid splashes and the generation of aerosols. Use non-sparking tools.[1][9]

-

Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][10] Store away from incompatible materials such as strong oxidizing agents.

-

Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2]

4.2. Spill Response

This protocol provides a general procedure for responding to a small chemical spill.

Materials:

-

Spill kit (containing absorbent material like vermiculite or sand, and a sealed waste container).

-

Full PPE, including respiratory protection if necessary.

Procedure:

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

-

Alert: Notify your supervisor and the institutional safety officer.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a small spill, use an absorbent material to contain the liquid.[10]

-

Collect: Carefully collect the absorbed material into a sealed, labeled waste container.

-

Decontaminate: Clean the spill area with an appropriate solvent.

-

Dispose: Dispose of the waste according to institutional and local regulations.[10]

Visualizations

General Laboratory Safety Workflow

Caption: A generalized workflow for safe laboratory practices.

Chemical Spill Response Procedure

References

- 1. lobachemie.com [lobachemie.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. carlroth.com [carlroth.com]

- 6. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. ICSC 0802 - 3-METHYLPYRIDINE [inchem.org]

- 9. lobachemie.com [lobachemie.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide on the Stability and Storage of 3-((benzylthio)methyl)pyridine

Disclaimer: No specific stability or storage data for 3-((benzylthio)methyl)pyridine has been found in the public domain. The following guide is based on the general chemical properties and stability of its constituent functional groups: the pyridine ring and the benzyl thioether moiety. Researchers and drug development professionals should perform their own stability studies to determine the precise shelf-life and optimal storage conditions for this specific compound.

Introduction

3-((benzylthio)methyl)pyridine is a heterocyclic organic compound containing a pyridine ring substituted at the 3-position with a (benzylthio)methyl group. The stability and proper storage of this compound are critical for maintaining its purity, efficacy, and safety in research and pharmaceutical applications. This guide provides an in-depth overview of the inferred stability profile and recommended storage conditions for 3-((benzylthio)methyl)pyridine, based on the known reactivity of pyridine and thioether functional groups.

Chemical Structure and Properties

-

IUPAC Name: 3-((benzylthio)methyl)pyridine

-

Molecular Formula: C₁₃H₁₃NS

-

Key Functional Groups:

-

Pyridine Ring: A basic, aromatic heterocyclic ring.

-

Thioether (Sulfide): A C-S-C linkage. Specifically, a benzyl thioether.

-

The pyridine moiety imparts basicity and aromatic character to the molecule, while the thioether group is known for its potential susceptibility to oxidation.

Inferred Stability Profile

The stability of 3-((benzylthio)methyl)pyridine is likely influenced by environmental factors such as temperature, light, oxygen, and humidity. The potential degradation pathways are inferred from the known chemistry of pyridines and thioethers.

Table 1: Summary of Inferred Stability of 3-((benzylthio)methyl)pyridine

| Parameter | Inferred Stability | Potential Degradation Products |

| Thermal Stability | Likely stable at ambient and refrigerated temperatures. | Decomposition at elevated temperatures. |

| Light Sensitivity | Pyridine and its derivatives can be light-sensitive.[1][2] | Photodegradation products (unspecified). |

| Oxidative Stability | The thioether linkage is susceptible to oxidation.[3][4] | Sulfoxide and sulfone derivatives. |

| pH Stability | Stable under neutral and basic conditions. The pyridine nitrogen can be protonated under acidic conditions. | Salt formation under acidic conditions. |

| Moisture Sensitivity | Generally low, but moisture can facilitate certain degradation reactions. | Hydrolysis is generally not a major pathway for thioethers. |

Recommended Storage Conditions

To ensure the long-term integrity of 3-((benzylthio)methyl)pyridine, the following storage conditions are recommended based on best practices for similar chemical compounds.[1][2][5][6][7]

Table 2: Recommended Storage Conditions for 3-((benzylthio)methyl)pyridine

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated place.[5][6][7] Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal degradation and reduce vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the thioether group. |

| Container | Use a tightly sealed, amber glass bottle or a container with a PTFE-lined cap.[2] | To protect from light and prevent contamination. Amber glass minimizes light exposure. PTFE liners are chemically resistant. |

| Incompatibilities | Store away from strong oxidizing agents (e.g., peroxides, nitric acid) and strong acids.[1][2] | To prevent vigorous reactions and degradation. |

| Location | Store in a designated area for chemical reagents, away from heat sources and open flames.[5][6] | General laboratory safety practice. |

Potential Degradation Pathways

The primary anticipated degradation pathway for 3-((benzylthio)methyl)pyridine is the oxidation of the sulfur atom in the thioether linkage.

Caption: Potential oxidative degradation pathway of 3-((benzylthio)methyl)pyridine.

Experimental Protocol: General Stability Assessment

As no specific experimental data is available, a general protocol for assessing the stability of a new chemical entity like 3-((benzylthio)methyl)pyridine is provided below. This protocol is intended as a starting point and should be adapted based on the specific application and regulatory requirements.

Objective: To evaluate the stability of 3-((benzylthio)methyl)pyridine under various stress conditions.

Materials:

-

3-((benzylthio)methyl)pyridine, high purity

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers of various pH values

-

Calibrated stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH) and heat at a controlled temperature (e.g., 60 °C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

-

Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Use LC-MS to identify the structure of the degradation products.

-

-

Long-Term Stability Studies:

-

Store the compound under the recommended storage conditions (see Table 2) for an extended period (e.g., 3, 6, 12, 24 months).

-

At each time point, analyze the sample for purity and the presence of any degradation products.

-

Caption: A generalized workflow for assessing the stability of a chemical compound.

Conclusion

While specific stability data for 3-((benzylthio)methyl)pyridine is not available, a conservative approach to its storage and handling is recommended based on the known properties of pyridine and thioether compounds. The primary stability concern is likely the oxidation of the thioether linkage. Therefore, storage in a cool, dark place under an inert atmosphere is the most prudent course of action to ensure the compound's integrity over time. It is imperative for researchers to conduct their own stability studies to establish a definitive shelf-life and optimal storage conditions for their specific material and intended use.

References

- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lobachemie.com [lobachemie.com]

- 6. thermofishersci.in [thermofishersci.in]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Ascendant Role of 3-Substituted Pyridines in Modern Drug Discovery: A Technical Review

The pyridine ring, a quintessential nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, vitamins, and FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties—including its capacity to form hydrogen bonds, aqueous solubility, and chemical stability—make it a "privileged scaffold" for developing novel therapeutic agents.[3][4] Among its many isomeric forms, 3-substituted pyridine derivatives have garnered significant attention from researchers, demonstrating a remarkable breadth of biological activities. These compounds are at the forefront of drug development programs targeting a wide array of diseases, from cancer and infectious diseases to metabolic and neurological disorders.

This technical guide provides an in-depth literature review of 3-substituted pyridine derivatives for researchers, scientists, and drug development professionals. It covers key synthetic strategies, detailed experimental protocols, and a comprehensive overview of their diverse pharmacological applications, with quantitative data presented for comparative analysis.

Synthetic Strategies for 3-Substituted Pyridine Derivatives

The construction of the pyridine ring with substitution at the 3-position can be achieved through various synthetic methodologies. Modern organic synthesis has moved towards more efficient, atom-economical, and environmentally benign methods.

1. Hantzsch Pyridine Synthesis: Originally reported in 1881, the Hantzsch synthesis is a classic and widely used multicomponent reaction.[5] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[5][6] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding aromatic pyridine.[7] This method is highly versatile for creating substituted pyridines, though it can sometimes require harsh reaction conditions.[5]

2. Multicomponent Reactions (MCRs): Building on the principles of the Hantzsch synthesis, modern MCRs have emerged as a powerful tool in organic synthesis for their efficiency and simplicity.[3] These reactions allow the formation of complex molecules like highly substituted pyridines in a single step from three or more starting materials, saving time and reducing waste.[8] One-pot condensation reactions of aldehydes, malononitrile, and various active methylene compounds or thiophenols, often promoted by catalysts like basic ionic liquids, provide high yields of functionalized pyridines under mild conditions.[9][10]

3. Metal-Catalyzed Cyclization and Cross-Coupling: Advances in organometallic chemistry have introduced sophisticated methods for pyridine synthesis. Transition-metal-catalyzed reactions, such as the ruthenium-catalyzed cycloisomerization of 3-azadienynes, offer novel routes to functionalized pyridines.[11] Palladium-catalyzed reactions are also employed, for instance, in acceptorless alcohol dehydrogenation strategies to construct trisubstituted pyridines.[12] These methods often provide high yields and excellent functional group tolerance.

Biological Activities and Therapeutic Potential

3-Substituted pyridine derivatives exhibit a wide spectrum of pharmacological activities, making them promising candidates for drug development.

Anticancer Activity

The pyridine scaffold is a key component in a multitude of anticancer agents. Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of critical enzymes like kinases.

-

VEGFR-2 Inhibition: Certain pyridine-urea derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. Compounds 8b and 8e (structures not specified in the source) were found to inhibit VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively.[13]

-

Phosphodiesterase-3 (PDE3) Inhibition: Novel 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles have been synthesized and evaluated as PDE3A inhibitors. A direct correlation was observed between PDE3 inhibition and cytotoxic effects on cancer cell lines.[14][15]

-

Cytotoxicity against Cancer Cell Lines: Numerous studies have reported the potent cytotoxic effects of 3-substituted pyridines against a range of human cancer cell lines. The activity often surpasses that of standard reference drugs like doxorubicin and cisplatin.[13][16]

| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |

| 8e | MCF-7 (Breast) | 0.22 µM (48h) / 0.11 µM (72h) | [13] |

| 8n | MCF-7 (Breast) | 1.88 µM (48h) / 0.80 µM (72h) | [13] |

| Ib | HeLa (Cervical) | 34.3 µM | [14] |

| Ib | MCF-7 (Breast) | 50.18 µM | [14] |

| 4b | A-549 (Lung) | 0.00803 µM | [16] |

| 4e | A-549 (Lung) | 0.0095 µM | [16] |

| 4b | MDA-MB-231 (Breast) | 0.0103 µM | [16] |

| 4e | MDA-MB-231 (Breast) | 0.0147 µM | [16] |

| 35 | HepG2 (Liver) | 4.25 µM | [17] |

| 36 | MCF-7 (Breast) | 12.83 µM | [17] |

Table 1: In Vitro Anticancer Activity of Selected 3-Substituted Pyridine Derivatives.

Antimicrobial and Antitubercular Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, and 3-substituted pyridines offer a promising scaffold for the development of new anti-infective agents.

-

Antibacterial and Antifungal Activity: Pyridine derivatives, particularly quaternized pyridinium salts, have shown significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans.[18][19] Their mechanism is often attributed to the disruption of the bacterial cell wall.[18]

-

Antituberculosis Activity: Tuberculosis remains a major infectious disease, and novel inhibitors are urgently needed. 3-Aryl-substituted imidazo[1,2-a]pyridines have been identified as potent antituberculosis agents.[20] These compounds often target the InhA enzyme, an enoyl-acyl carrier protein reductase essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[1][4][20] The inhibition of the FAS-II (Type II Fatty Acid Synthase) pathway leads to pathogen death.[20]

| Compound ID | Organism | Activity (MIC) | Reference |

| Compound 26 | Mycobacterium tuberculosis H37Rv | 2.3 µg/mL | [20] |

| Various Salts | S. aureus, E. coli, P. aeruginosa, C. albicans | 31.25 to 62.5 µg/mL | [19] |

Table 2: Antimicrobial and Antitubercular Activity of Selected 3-Substituted Pyridine Derivatives.

Enzyme Inhibition in Other Signaling Pathways

Beyond cancer and infectious diseases, 3-substituted pyridines act on various other enzymatic targets.

-

SHP2 Inhibition: Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator in cellular signaling pathways, particularly the RAS/MAPK pathway which controls cell proliferation and differentiation.[21][22] Dysregulation of SHP2 is linked to various cancers. Recently, novel substituted pyridine carboxamide derivatives were discovered as potent allosteric SHP2 inhibitors, demonstrating robust antitumor efficacy in vivo.[13]

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is crucial for understanding the role of 3-substituted pyridines.